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molecular formula C8H5LiO3S B8693582 Lithium benzofuran-2-sulfinate

Lithium benzofuran-2-sulfinate

Cat. No. B8693582
M. Wt: 188.2 g/mol
InChI Key: DUMDDGHNCSUHMI-UHFFFAOYSA-M
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Patent
US07582673B2

Procedure details

To a solution of benzofuran (10 mmol) in dry THF (15 mL) at −40° C., n-BuLi (2.5 M in hexanes; 4.4 mL; 11 mmol) was added dropwise. The reaction mixture was stirred at −40° C. for 30-40 min. Sulfur dioxide gas was passed into the reaction mixture, keeping the tip of the needle just above the reaction mixture, for about 5-10 min. A white precipitate was formed. The reaction mixture was then brought to RT and the stirring was continued for 1 h, then the mixture was diluted with hexane (20 mL) to give benzofuran-2-sulfinic acid lithium salt as a white precipitate. The solid was filtered and dried in vacuo to afford the salt.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1.[Li:10]CCCC.[S:15](=[O:17])=[O:16]>C1COCC1.CCCCCC>[Li+:10].[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[S:15]([O-:17])=[O:16] |f:5.6|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
O1C=CC2=C1C=CC=C2
Name
Quantity
4.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −40° C. for 30-40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for about 5-10 min
Duration
7.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
A white precipitate was formed
CUSTOM
Type
CUSTOM
Details
was then brought to RT
WAIT
Type
WAIT
Details
the stirring was continued for 1 h
Duration
1 h

Outcomes

Product
Details
Reaction Time
35 (± 5) min
Name
Type
product
Smiles
[Li+].O1C(=CC2=C1C=CC=C2)S(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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